molecular formula C27H26N2O4 B10776050 2-[5-[cyclopropylmethyl(1,2-dihydroacenaphthylen-5-yl)amino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid

2-[5-[cyclopropylmethyl(1,2-dihydroacenaphthylen-5-yl)amino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid

Cat. No. B10776050
M. Wt: 442.5 g/mol
InChI Key: FQHWQFIPEVBFKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Example 36 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of Example 36 follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

Example 36 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions include various derivatives of Example 36, which can have different biological activities and properties.

Scientific Research Applications

Example 36 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Example 36 involves the inhibition of leukotriene C4 synthase, an enzyme responsible for the synthesis of leukotriene C4. By blocking this enzyme, Example 36 reduces the production of leukotriene C4 and cysteinyl leukotrienes, which are mediators of inflammation. This inhibition leads to a decrease in inflammatory responses, making it a potential therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

    Leukotriene C4 Synthase Inhibitors: Other compounds in this class include MK-886 and zileuton.

    Anti-inflammatory Agents: Compounds like ibuprofen and naproxen also exhibit anti-inflammatory properties but through different mechanisms.

Uniqueness

Example 36 is unique due to its specific inhibition of leukotriene C4 synthase, which directly targets the synthesis of leukotrienes involved in inflammation. This specificity makes it a promising candidate for treating diseases where leukotriene-mediated inflammation is a key factor .

properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

2-[5-[cyclopropylmethyl(1,2-dihydroacenaphthylen-5-yl)amino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C27H26N2O4/c1-33-23-11-18(13-28-25(23)26(30)20-12-21(20)27(31)32)29(14-15-5-6-15)22-10-9-17-8-7-16-3-2-4-19(22)24(16)17/h2-4,9-11,13,15,20-21H,5-8,12,14H2,1H3,(H,31,32)

InChI Key

FQHWQFIPEVBFKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)N(CC2CC2)C3=CC=C4CCC5=C4C3=CC=C5)C(=O)C6CC6C(=O)O

Origin of Product

United States

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